

5-Amino-2-methyl-2-pentanol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Amino-2-methyl-2-pentanol

Cat. No.: B185641

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of the amino alcohol **5-Amino-2-methyl-2-pentanol**. This document consolidates available data on its chemical characteristics and outlines detailed synthetic methodologies.

Chemical and Physical Properties

5-Amino-2-methyl-2-pentanol, with the CAS number 108262-66-4, is a bifunctional organic molecule containing both a primary amine and a tertiary alcohol functional group.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₁₅ NO	[1]
Molecular Weight	117.19 g/mol	[1]
CAS Number	108262-66-4	[1]
Topological Polar Surface Area	46.2 Å ²	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	3	[1]

Synthesis of 5-Amino-2-methyl-2-pentanol

The synthesis of **5-Amino-2-methyl-2-pentanol** can be achieved through various established methods for creating amino alcohols. Two primary and effective routes are detailed below: Reductive Amination of a Hydroxy Ketone and a Grignard Reaction.

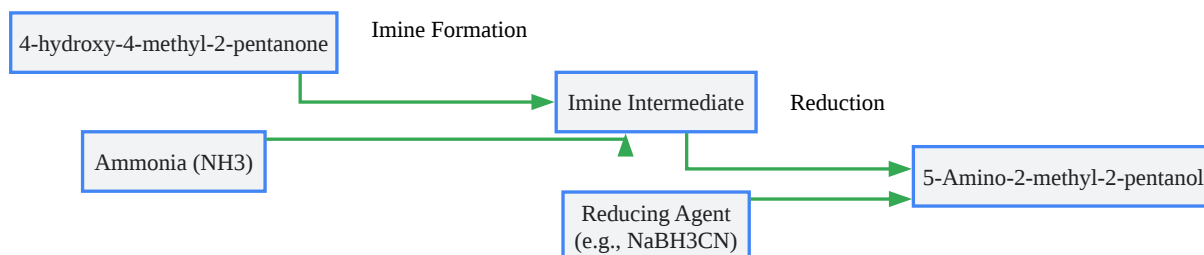
Synthesis via Reductive Amination

Reductive amination is a versatile method for the formation of amines from carbonyl compounds.[2][3] In the case of **5-Amino-2-methyl-2-pentanol**, the logical precursor is 4-hydroxy-4-methyl-2-pentanone. The reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.[2]

Experimental Protocol: Reductive Amination

- Imine Formation:
 - In a round-bottom flask, dissolve 1 equivalent of 4-hydroxy-4-methyl-2-pentanone in a suitable solvent such as methanol or ethanol.
 - Add an excess of ammonia (as an aqueous or alcoholic solution) to the flask. The excess ammonia drives the equilibrium towards the formation of the imine.

- The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the ketone.
- Reduction:
 - Once the imine formation is complete, a reducing agent is introduced. Sodium cyanoborohydride (NaBH_3CN) is a commonly used reagent for this step due to its selectivity for the imine over the ketone.^[4]
 - The reducing agent should be added portion-wise at a controlled temperature, typically between 0 °C and room temperature, to manage the reaction exotherm.
 - The reaction is stirred until the imine is fully reduced to the amine.
- Work-up and Purification:
 - Upon completion, the reaction is quenched by the careful addition of water.
 - The solvent is removed under reduced pressure.
 - The aqueous residue is then basified with a suitable base, such as sodium hydroxide, to deprotonate the amine.
 - The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).
 - The combined organic layers are dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent is evaporated to yield the crude **5-Amino-2-methyl-2-pentanol**.
 - Further purification can be achieved by distillation or column chromatography.



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Caption: Reductive amination synthesis workflow.

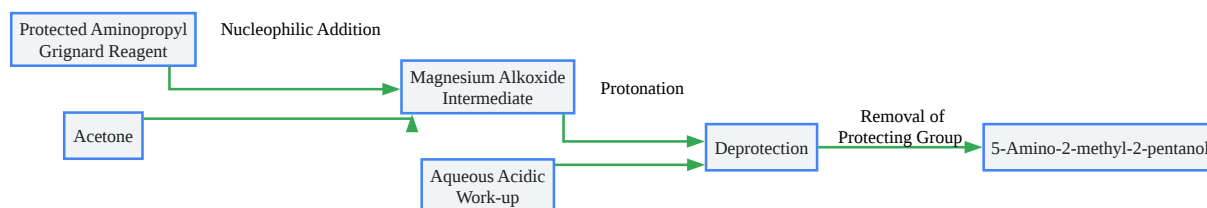
Synthesis via Grignard Reaction

An alternative approach involves the use of a Grignard reagent, a powerful tool for forming carbon-carbon bonds.[5] For the synthesis of a tertiary alcohol like **5-Amino-2-methyl-2-pentanol**, a ketone or an ester can be used as the starting material.[6]

Experimental Protocol: Grignard Reaction

- Reaction Setup:
 - A three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is thoroughly flame-dried to ensure anhydrous conditions.
 - Magnesium turnings are placed in the flask.
 - Anhydrous diethyl ether or tetrahydrofuran (THF) is added as the solvent.
- Grignard Reagent Formation:
 - A solution of an appropriate alkyl halide (e.g., 3-bromopropylamine, with the amino group protected) in the anhydrous solvent is added dropwise to the magnesium turnings.
 - The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.

- Once the reaction starts, the remaining alkyl halide solution is added at a rate that maintains a gentle reflux.
- Reaction with Carbonyl:
 - After the Grignard reagent has formed, the flask is cooled in an ice bath.
 - A solution of acetone (propan-2-one) in the anhydrous solvent is added dropwise. Acetone will react with the Grignard reagent to form the tertiary alcohol.[7]
- Work-up and Purification:
 - The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
 - The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
 - The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is removed by rotary evaporation.
 - If a protecting group was used for the amine, a deprotection step is necessary.
 - The final product is purified by distillation or column chromatography.



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Caption: Grignard reaction synthesis workflow.

Biological and Pharmacological Properties

While specific studies on the biological activity of **5-Amino-2-methyl-2-pentanol** are limited, the amino alcohol functional group is a well-known pharmacophore present in numerous biologically active compounds.^[8] Amino alcohols are key components in a variety of pharmaceuticals, including beta-blockers and antiviral agents.^[8]

Analogues of this compound, such as other aliphatic amino alcohols, have been investigated for a range of biological activities. For instance, some amino alcohols have shown potential as anticancer and anti-inflammatory agents.^{[9][10]} They can also serve as crucial intermediates in the total synthesis of complex natural products, such as the alkaloid Manzamine.^[9] The presence of both a hydrophilic amine and a hydroxyl group allows for diverse interactions with biological targets. Further research is warranted to elucidate the specific biological and pharmacological profile of **5-Amino-2-methyl-2-pentanol**.

Safety and Handling

Based on available safety data, **5-Amino-2-methyl-2-pentanol** is classified with the following GHS hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H318: Causes serious eye damage.
- H335: May cause respiratory irritation.^[11]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

5-Amino-2-methyl-2-pentanol is a versatile amino alcohol that can be synthesized through robust and well-established organic chemistry reactions. While its specific biological functions are not yet extensively documented, its structural similarity to known pharmacologically active

compounds suggests it may be a valuable building block for drug discovery and development. Further investigation into its biological properties is encouraged to unlock its full potential.

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